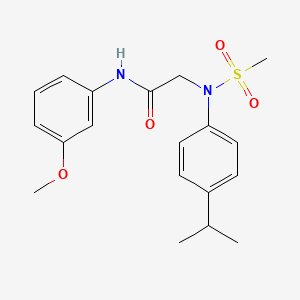
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide, also known as DCF, is a chemical compound that has become increasingly popular in scientific research. This compound has been studied for its potential use in cancer treatment, as well as for its effects on the immune system. In
作用机制
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. The immunomodulatory effects of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide are thought to be mediated through the activation of immune cells and the production of cytokines.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cancer cell proliferation and to increase the expression of genes involved in apoptosis. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to modulate the activity of various signaling pathways involved in cancer development. Physiologically, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit tumor growth and to enhance the activity of immune cells.
实验室实验的优点和局限性
One advantage of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its high potency. It has been shown to have anti-cancer effects at concentrations as low as 1 micromolar, making it a useful tool for studying cancer cell biology. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to be relatively stable in vitro, which is important for ensuring reproducibility of results. One limitation of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic at low concentrations, higher concentrations can be toxic to cells.
未来方向
There are many potential future directions for research on N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is its potential use in combination with other anti-cancer agents. N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have synergistic effects when used in combination. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide and its effects on the immune system. Finally, research is needed to determine the safety and efficacy of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in animal models and in clinical trials.
合成方法
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetic acid in the presence of a base. Another method involves the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetonitrile in the presence of a reducing agent. Both methods result in the formation of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide with a high yield.
科学研究应用
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been studied for its effects on the immune system. It has been shown to stimulate the production of cytokines and enhance the activity of immune cells, suggesting that it may have potential as an immunomodulatory agent.
属性
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-12-2-1-3-13(15(12)17)19-14(20)9-6-10-4-7-11(18)8-5-10/h1-9H,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKHNNCRGCPMT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

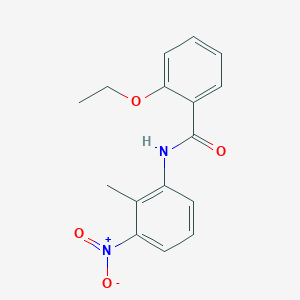
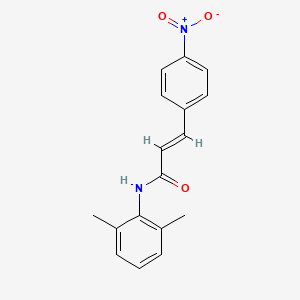
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)




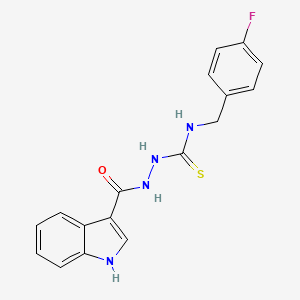
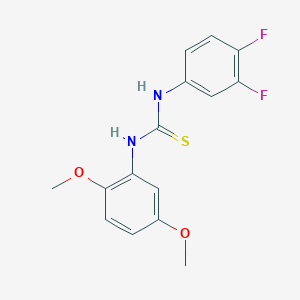
![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)
